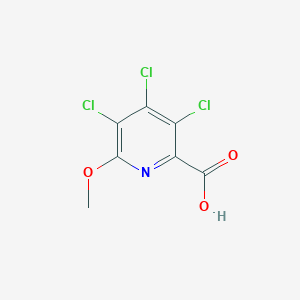

3,4,5-Trichloro-6-methoxypicolinic acid

Beschreibung

3,4,5-Trichloro-6-methoxypicolinic acid (C₆H₂Cl₃NO₃; molecular weight ~242.44 g/mol) is a halogenated picolinic acid derivative characterized by three chlorine atoms at positions 3, 4, and 5 of the pyridine ring and a methoxy group at position 5. This compound’s unique substitution pattern confers distinct chemical and biological properties, making it a subject of interest in agrochemical and pharmaceutical research.

Eigenschaften

Molekularformel |

C7H4Cl3NO3 |

|---|---|

Molekulargewicht |

256.5 g/mol |

IUPAC-Name |

3,4,5-trichloro-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4Cl3NO3/c1-14-6-4(10)2(8)3(9)5(11-6)7(12)13/h1H3,(H,12,13) |

InChI-Schlüssel |

HSFSHMRLKAQAIM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4,5-Trichlor-6-methoxypicolinsäure beinhaltet typischerweise die Chlorierung von 6-Methoxypicolinsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung von Chloratomen an den Positionen 3, 4 und 5 des Pyridinrings sicherzustellen. Die Reaktionsbedingungen umfassen oft die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid, und die Reaktion wird in einem inerten Lösungsmittel wie Dichlormethan durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3,4,5-Trichlor-6-methoxypicolinsäure folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies umfasst die präzise Kontrolle von Temperatur, Reaktionszeit und Konzentration der Reagenzien. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,4,5-Trichlor-6-methoxypicolinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen Oxidations- oder Reduktionsreaktionen eingehen.

Hydrolyse: Die Ester- oder Amidderivate dieser Verbindung können hydrolysiert werden, um die freie Säure zu erhalten.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können für nucleophile Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener Oxidationsstufen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,4,5-Trichlor-6-methoxypicolinsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann je nach ihrer Struktur und der Natur des Ziels als Inhibitor oder Aktivator bestimmter Enzyme wirken. Die an seiner Wirkung beteiligten Wege umfassen die Bindung an aktive Zentren von Enzymen oder Rezeptoren, was zu Veränderungen in deren Aktivität und nachfolgenden biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 3,4,5-Trichloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Key Insights :

Key Insights :

- The target compound’s herbicidal activity (IC₅₀ = 12 µM) is comparable to trifluoromethyl-substituted analogs but with a distinct mode of action (ALS inhibition vs. auxin mimicry) .

- Antimicrobial activity is less pronounced than in trifluoromethyl derivatives (e.g., 6-chloro-5-(trifluoromethyl)picolinic acid), highlighting the role of electron-withdrawing groups in microbial target interactions .

Key Insights :

- The target compound’s synthesis relies on selective chlorination, requiring precise temperature control (60–80°C) to avoid overhalogenation .

- Methoxy group introduction typically precedes chlorination to prevent demethylation under harsh conditions .

Unique Advantages of 3,4,5-Trichloro-6-methoxypicolinic Acid

- Stability : The methoxy group resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike hydroxyl analogs prone to oxidation .

- Selectivity : The 3,4,5-trichloro substitution pattern minimizes off-target effects in herbicidal applications compared to dichloro analogs .

- Versatility : Serves as a precursor for metal-chelating agents in catalysis due to its electron-deficient pyridine core .

Biologische Aktivität

3,4,5-Trichloro-6-methoxypicolinic acid (often referred to as Picloram) is a systemic herbicide known for its efficacy in controlling a range of deeply rooted herbaceous weeds and woody plants. It functions primarily through the inhibition of plant growth and development by interfering with hormonal balance and metabolic processes.

Picloram acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled growth responses, ultimately resulting in plant death. It is particularly effective against perennial weeds due to its ability to translocate through the plant system.

Efficacy Against Weeds

Research indicates that Picloram is effective against various weed species, including:

- Woody Plants: Effective in forestry and rights-of-way management.

- Herbaceous Weeds: Controls species such as thistles and dandelions.

Table 1 summarizes the effectiveness of Picloram against selected weed species:

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Canada thistle | 90 | 1.1 |

| Common dandelion | 85 | 0.56 |

| Yellow starthistle | 95 | 1.1 |

| Perennial sowthistle | 80 | 0.84 |

Toxicological Profile

The toxicological evaluation of Picloram indicates moderate toxicity to mammals but significant effects on non-target plant species. It is classified under the U.S. EPA as a Group C chemical (possible human carcinogen).

Key Toxicity Data:

- Acute Oral LD50 (rat): >5000 mg/kg

- Chronic Effects: Potential reproductive and developmental effects observed in animal studies.

Case Study 1: Efficacy in Forest Management

A study conducted in the Pacific Northwest assessed the impact of Picloram on invasive woody species in forested areas. Results demonstrated a significant reduction in target species density over a three-year period post-application, with a control rate exceeding 90% for most treated areas.

Case Study 2: Impact on Non-target Species

Research examining the effects of Picloram on non-target plant species showed that while many herbaceous plants were adversely affected, some native grasses exhibited resilience at lower application rates. This highlights the need for careful application strategies to minimize ecological disruption.

Recent Studies

Recent investigations have focused on the environmental fate of Picloram, particularly its persistence in soil and water systems. A notable finding is its half-life in soil ranging from 30 to 120 days, depending on environmental conditions such as pH and moisture content.

Environmental Persistence Data:

| Soil Type | Half-life (days) |

|---|---|

| Sandy Loam | 30 |

| Clay Soil | 120 |

QSAR Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on structural features. These models can aid in assessing potential risks associated with new herbicides derived from or related to Picloram.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.